ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate (CAS 730255-35-3) is a heterocyclic compound featuring a thiophene core substituted with a methyl group at position 3, an ethyl ester at position 2, and a 4-phenoxybenzamido moiety at position 3. Its molecular formula is C₂₁H₁₉NO₄S, with a molecular weight of 381.4 g/mol and an XLogP3 value of 5.2, indicating moderate lipophilicity . The compound’s hydrogen bond donor/acceptor counts (1 and 5, respectively) and seven rotatable bonds suggest flexibility in molecular interactions, which may influence its biological activity and crystallinity .
Properties
IUPAC Name |
ethyl 3-methyl-5-[(4-phenoxybenzoyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-3-25-21(24)19-14(2)13-18(27-19)22-20(23)15-9-11-17(12-10-15)26-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGVSXCXHPMWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the carboxylate group: This step involves esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Attachment of the phenoxybenzamido group: This step involves amide bond formation between the thiophene derivative and 4-phenoxybenzoic acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
Ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be attributed to the disruption of bacterial cell membranes . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of ethyl 3-methyl-5-(4-phenoxybenzamido)thiophene-2-carboxylate with its analogs:
Key Observations :
- Lipophilicity: The target compound exhibits higher lipophilicity (XLogP3 = 5.2) compared to analogs with polar substituents like imidazole (XLogP3 = 3.8) or cyano groups (XLogP3 = 2.7), which may enhance membrane permeability but reduce aqueous solubility .
- Steric Effects: The bulky phenoxybenzamido substituent in the target compound may limit conformational flexibility compared to smaller groups like methylthio or cyano .
SARS-CoV-2 Mpro Inhibition
- Analogs such as ethyl 3-benzoylamino-5-[(1H-imidazol-4-yl-methyl)-amino]-benzo[b]thiophene-2-carboxylate (DAS = 0.85) and related derivatives demonstrated inhibitory activity against SARS-CoV-2 main protease (Mpro) via active-site interactions .
- The target compound’s phenoxybenzamido group may mimic substrate-binding motifs in Mpro, but its lack of imidazole (a known zinc-binding group) could reduce potency compared to compounds .
Antimicrobial and Anticancer Potential
Crystallographic and Hydrogen Bonding Analysis
- The target compound’s amide and ester groups can participate in N–H···O and C=O···H–C hydrogen bonds, influencing crystal packing (as per Etter’s rules in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
